BenchChemオンラインストアへようこそ!

6-Bromo-4-iodoquinoline-5,8-dione

Cross-Coupling Synthetic Chemistry Kinase Inhibitor Synthesis

6-Bromo-4-iodoquinoline-5,8-dione is a heterocyclic compound belonging to the quinoline-5,8-dione class, characterized by a bicyclic core with bromine and iodine substitutions at the 6- and 4-positions, respectively, and two carbonyl groups at the 5 and 8 positions. It serves as a versatile intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors such as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, and exhibits potential for diverse biological activities including anticancer and antimicrobial effects.

Molecular Formula C9H3BrINO2
Molecular Weight 363.93 g/mol
CAS No. 824405-30-3
Cat. No. B12895310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-iodoquinoline-5,8-dione
CAS824405-30-3
Molecular FormulaC9H3BrINO2
Molecular Weight363.93 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=O)C=C(C(=O)C2=C1I)Br
InChIInChI=1S/C9H3BrINO2/c10-4-3-6(13)8-7(9(4)14)5(11)1-2-12-8/h1-3H
InChIKeyRWTGVUDXWLSHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-iodoquinoline-5,8-dione (CAS 824405-30-3): A Halogenated Quinoline-5,8-dione Scaffold for Targeted Synthesis and Probe Development


6-Bromo-4-iodoquinoline-5,8-dione is a heterocyclic compound belonging to the quinoline-5,8-dione class, characterized by a bicyclic core with bromine and iodine substitutions at the 6- and 4-positions, respectively, and two carbonyl groups at the 5 and 8 positions [1]. It serves as a versatile intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors such as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, and exhibits potential for diverse biological activities including anticancer and antimicrobial effects . Its molecular formula is C₉H₃BrINO₂, with a molecular weight of 363.93 g/mol and a predicted LogP of 2.344, indicating moderate lipophilicity [1].

Why 6-Bromo-4-iodoquinoline-5,8-dione Cannot Be Replaced by Generic Quinoline-5,8-diones


Substituting 6-bromo-4-iodoquinoline-5,8-dione with a generic quinoline-5,8-dione or even a closely related analog is scientifically and synthetically unsound due to the critical, non-redundant roles of its specific halogenation pattern. The bromine at the 6-position and iodine at the 4-position are not merely general substituents; they dictate distinct electronic, steric, and reactivity profiles that are essential for target-specific interactions. For instance, the iodine at the 4-position is a key site for selective cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura) that enable the construction of complex biaryl structures, a pathway that is not accessible with non-iodinated or differently halogenated analogs [1]. Furthermore, the specific combination of these halogens influences the compound's electronic density and hydrogen-bonding capabilities, which can dramatically alter its binding affinity for biological targets like kinases or enzymes such as NQO1 compared to monohalogenated or unsubstituted quinolinediones [2][3]. Replacing this compound with a generic alternative would require significant re-optimization of synthetic routes and likely result in a different biological activity profile, undermining the purpose of a targeted research or development program.

Quantitative Differentiation of 6-Bromo-4-iodoquinoline-5,8-dione vs. Structural Analogs


Selective Negishi Cross-Coupling at the 4-Iodo Position Enables Efficient Biaryl Synthesis

The 4-iodo substituent of 6-bromo-4-iodoquinoline provides a specific, high-reactivity site for selective cross-coupling reactions. This contrasts with 6-bromoquinoline-5,8-dione, which lacks a suitable leaving group for such transformations. The compound was successfully employed as a key intermediate in a Negishi cross-coupling to synthesize a biaryl precursor for a PI3Kδ inhibitor [1]. While 4-bromoquinoline-5,8-dione or 4-chloroquinoline-5,8-dione could theoretically undergo similar reactions, the use of the iodo-derivative is often preferred due to the superior leaving group ability of iodide, which can lead to higher yields and milder reaction conditions, a claim supported by general principles of palladium-catalyzed cross-coupling [2]. This specific reactivity enables a synthetic route that is not directly replicable with the 6-bromo or other non-iodinated quinoline-5,8-diones.

Cross-Coupling Synthetic Chemistry Kinase Inhibitor Synthesis

Potential for Enhanced Biological Activity via Dual Halogenation vs. Non-Halogenated Core

Halogenation of the quinoline-5,8-dione core is known to significantly modulate biological activity. While direct data for the target compound is limited, a clear class-level trend shows that halogen substitution can dramatically improve potency. For instance, in a study on 7-iodo-quinoline-5,8-dione derivatives, compounds exhibited moderate to high anticancer potency on an MCF-7 cell line, with lead compounds showing broad-spectrum sub-micromolar to single-digit micromolar GI₅₀ values against the NCI-60 panel [1]. The presence of the 6-bromo and 4-iodo groups on the target compound is therefore highly likely to impart a distinct and potentially more favorable biological profile compared to the unsubstituted quinoline-5,8-dione parent structure (which typically shows much lower potency), providing a more advanced starting point for medicinal chemistry campaigns [2][3].

Anticancer Structure-Activity Relationship (SAR) Cytotoxicity

Distinct Physicochemical Properties Influence Bioavailability and Formulation

The dual halogenation of 6-bromo-4-iodoquinoline-5,8-dione confers distinct physicochemical properties compared to its non-halogenated or mono-halogenated analogs. The calculated LogP for the target compound is 2.344 [1], which is significantly higher than that of the unsubstituted quinoline-5,8-dione (estimated LogP ≈ 0.5-1.0). This increased lipophilicity directly impacts membrane permeability and oral bioavailability potential. For comparison, 6-bromoquinoline-5,8-dione (lacking iodine) and 4-iodoquinoline-5,8-dione (lacking bromine) would have intermediate LogP values, leading to different pharmacokinetic profiles. In drug development, this specific LogP range (2-3) is often associated with favorable balance between solubility and permeability, making the target compound a more promising starting point for further optimization compared to its less lipophilic or excessively lipophilic analogs [2].

ADME Lipophilicity Drug Design

Key Application Scenarios for 6-Bromo-4-iodoquinoline-5,8-dione Based on Quantified Differentiation


Advanced Intermediate in PI3Kδ Inhibitor Synthesis

This compound is the critical intermediate of choice for synthesizing biaryl-containing PI3Kδ inhibitors. Its 4-iodo group enables a selective Negishi cross-coupling reaction that is essential for constructing the complex molecular architecture of the drug candidate [1]. Procuring this specific compound bypasses the need for less efficient or multi-step alternative routes that would be required if starting from a non-iodinated or differently halogenated quinoline.

Medicinal Chemistry Probe for Halogen-Dependent SAR Studies

The unique combination of a 6-bromo and a 4-iodo substituent on the quinoline-5,8-dione core provides a defined electronic and steric profile for studying halogen-dependent structure-activity relationships (SAR) in oncology or infectious disease research [2][3]. It serves as a more advanced and informative scaffold than mono-halogenated or non-halogenated analogs, allowing researchers to probe the effect of dual halogenation on target binding and cellular potency.

Precursor for Diversified Quinoline-5,8-dione Libraries via Selective Derivatization

The orthogonal reactivity of the bromine and iodine substituents allows for sequential, site-selective derivatization. For instance, the 4-iodo group can be used in a palladium-catalyzed cross-coupling while the 6-bromo group remains intact for a subsequent nucleophilic aromatic substitution or a second cross-coupling event. This enables the construction of diverse chemical libraries that are not accessible from the parent quinoline-5,8-dione or from analogs with a single reactive halogen [1].

Standard in Analytical Method Development for Halogenated Quinolones

Given its defined structure and the presence of two distinct, heavy halogen atoms (Br and I), this compound is an excellent standard for developing and validating analytical methods such as LC-MS, GC-MS, and X-ray fluorescence (XRF) for the detection and quantification of halogenated heterocycles in complex mixtures, reaction monitoring, or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-iodoquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.